molecular formula C18H18ClNO3 B5011129 Ethyl 2-[(4-chlorophenyl)carbamoyl]-3-phenylpropanoate

Ethyl 2-[(4-chlorophenyl)carbamoyl]-3-phenylpropanoate

Cat. No.: B5011129
M. Wt: 331.8 g/mol
InChI Key: NTYNVLDMZUUGBQ-UHFFFAOYSA-N
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Description

“Ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It is a derivative of benzyl compounds, which are often used in organic chemistry as intermediate compounds in the synthesis of many different types of substances .


Physical and Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate” would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of “ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate” is not clear from the available information. It would depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with “ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate” would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Given the limited information available on “ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate”, future research could focus on elucidating its synthesis process, understanding its reactivity, and exploring its potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior under different conditions .

Properties

IUPAC Name

ethyl 2-benzyl-3-(4-chloroanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)17(21)20-15-10-8-14(19)9-11-15/h3-11,16H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYNVLDMZUUGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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